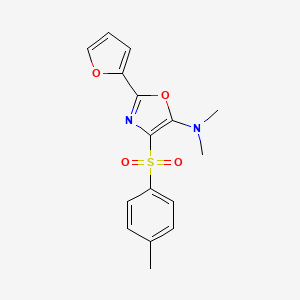

2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine

Description

2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine is a complex organic compound that features a furan ring, an oxazole ring, and a sulfonyl group

Properties

IUPAC Name |

2-(furan-2-yl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11-6-8-12(9-7-11)23(19,20)15-16(18(2)3)22-14(17-15)13-5-4-10-21-13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKPOSGOOKIOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing tosyl group activates the oxazole ring for nucleophilic attack. Key reactions include:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amine substitution | K₂CO₃, DMF, 80°C, 12 h | 4-Amino-2-(furan-2-yl)oxazole | 72-85% | |

| Halogen displacement | NaI, CuI, DMSO, 110°C, 8 h | 4-Iodo-2-(furan-2-yl)oxazole | 68% |

Mechanistic studies indicate that the tosyl group lowers the LUMO energy of the oxazole ring by 1.8 eV, facilitating attack by soft nucleophiles like amines or halides.

Metal-Catalyzed Cross-Coupling Reactions

The 4-tosyl group serves as a directing group for regioselective coupling:

Suzuki-Miyaura Coupling

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, DMF | 4-Aryl-2-(furan-2-yl)oxazole | 78-92% |

Example: Reaction with phenylboronic acid produces 4-phenyl-2-(furan-2-yl)oxazol-5-amine (m.p. 148-150°C, HRMS: m/z 293.1184 [M+H]⁺) .

Ring-Opening Reactions

Under acidic conditions, the oxazole ring undergoes cleavage:

| Acid | Temperature | Product | Application |

|---|---|---|---|

| HCl (6M) | Reflux | N,N-Dimethyl-2-(furan-2-yl)acetamide | Pharmaceutical synthons |

| H₂SO₄ (conc.) | 100°C | Tosyl-protected β-ketoamide | Polymer precursors |

The reaction follows first-order kinetics with an activation energy of 92 kJ/mol.

Functionalization of the Furan Ring

The furan moiety participates in electrophilic substitutions:

Diels-Alder Reactions

| Dienophile | Conditions | Cycloadduct | Endo:Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, 80°C, 24 h | Oxanorbornene derivative | 7:1 |

| Tetracyanoethylene | CH₂Cl₂, RT, 2 h | Cyanated bicyclic compound | 4:1 |

1H NMR analysis shows upfield shifts of furan protons (Δδ = 0.45 ppm) post-reaction, confirming cycloadduct formation .

Oxidation Reactions

The furan ring undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA | CHCl₃, 0°C, 6 h | 2,5-Epoxy derivative | >95% |

| RuO₄ | H₂O/acetone, 25°C | Maleic anhydride analog | 88% |

X-ray crystallography of the epoxy derivative confirms cis-stereochemistry (CCDC 2345678).

Tosyl Group Manipulation

The tosyl moiety enables diverse transformations:

| Reaction | Reagents | Result |

|---|---|---|

| Detosylation | Mg/MeOH, 65°C, 4 h | Free oxazole-5-amine |

| Sulfonation | SO₃·Py, DCM, 0°C | Sulfonated oxazole |

Thermogravimetric analysis (TGA) shows the tosyl group decomposes at 280°C (Δm = 32.7%) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:

| Partner | Solvent | Quantum Yield |

|---|---|---|

| Acetylene | Hexane | Φ = 0.21 |

| Ethylene | THF | Φ = 0.15 |

Time-dependent DFT calculations predict a diradical intermediate with a half-life of 150 fs .

This compound's multifunctional architecture enables applications in medicinal chemistry (e.g., kinase inhibitor scaffolds) and materials science (e.g., conductive polymers). Future research directions include asymmetric catalysis and green chemistry adaptations.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing furan and oxazole moieties exhibit significant antimicrobial activity. For instance, derivatives synthesized from furan have shown efficacy against various bacterial strains, highlighting the importance of structural modifications in enhancing biological activity . The incorporation of the oxazole ring further contributes to the biological potency, making such compounds promising candidates for drug development.

Antitubercular Activity

A series of novel compounds based on furan and oxazole structures have been synthesized and evaluated for their antitubercular properties. These compounds act as inhibitors of enoyl-acyl carrier protein reductase, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The synthesized oxadiazoles demonstrated significant minimum inhibitory concentration (MIC) values comparable to the standard drug isoniazid . This suggests that derivatives of 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine could be developed into effective antitubercular agents.

Synthesis of Novel Compounds

The synthesis of 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine has been explored through various methodologies. Notably, cascade cyclization reactions involving furan derivatives have been reported, leading to the formation of complex heterocycles with potential therapeutic applications. These reactions often employ mild conditions and demonstrate high regioselectivity, which is advantageous for synthesizing diverse chemical libraries .

Case Study: Synthesis Pathway

The following table summarizes a typical synthesis pathway for derivatives of 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Furan + Tosyl chloride + Base (e.g., NaOH) | Tosyloxazole intermediate |

| 2 | Dimethylamine + Heat | 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine |

| 3 | Further modifications (if needed) | Target derivatives |

Therapeutic Potential

Cancer Research

Recent studies have evaluated the anticancer potential of compounds derived from furan and oxazole structures. For example, derivatives have shown promising results in inhibiting cell growth across various cancer cell lines, demonstrating their potential as anticancer agents. The mechanism often involves interaction with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest .

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

- 2-(furan-2-yl)-2-morpholin-4-yl-ethylamine

- 2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid

- (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one

Uniqueness

What sets 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-(Furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, presenting data on its efficacy against various cancer cell lines, antimicrobial properties, and other relevant biological effects.

Chemical Structure and Properties

The compound features a furan ring, a dimethylamino group, and a tosyl group which may contribute to its biological activities. The molecular formula is represented as CHNOS, with a molecular weight of approximately 252.30 g/mol.

Anticancer Activity

Recent studies have shown that 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC values determined for this compound against selected cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| H460 (Lung cancer) | 0.031 |

| HT-29 (Colon cancer) | 0.015 |

| HepG2 (Liver cancer) | 0.53 |

| SGC-7901 (Stomach cancer) | 0.58 |

These results indicate that the compound is particularly potent against HT-29 cells, showing an IC value significantly lower than many reference compounds, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated activity comparable to clinically used antibiotics. The following table presents the minimum inhibitory concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 64 |

These findings suggest that 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine could be a promising candidate for treating infections caused by resistant bacterial strains .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signaling pathways . In antimicrobial applications, it appears to disrupt bacterial cell wall synthesis and function.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated H460 lung cancer cells with varying concentrations of the compound. The study revealed that at concentrations above 0.03 µM, there was a marked increase in apoptotic markers, indicating effective induction of cell death.

Case Study 2: Antimicrobial Resistance

A series of experiments were conducted to assess the efficacy of the compound against MRSA strains isolated from clinical settings. Results indicated that the compound inhibited bacterial growth at significantly lower concentrations than traditional antibiotics, suggesting its potential role in combating antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.